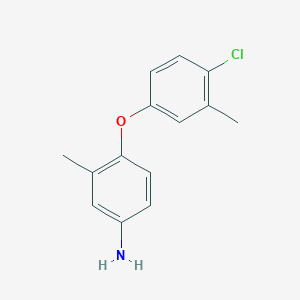
4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine
Descripción general
Descripción
4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine (4-C3MP) is an organic compound from the phenoxy family. It is a derivative of phenethylamine and is used in scientific research for its biochemical and physiological effects. 4-C3MP has been studied for its potential applications in a wide range of areas, including as a therapeutic agent, as an insecticide, and as a herbicide.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine has been studied for its potential applications in a wide range of areas. It has been studied as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied as an insecticide and herbicide for the control of pests and weeds. It has also been studied for its potential use in the synthesis of other compounds, such as drugs and dyes.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine is not yet fully understood. However, it is thought to act on the central nervous system, affecting the release and reuptake of neurotransmitters such as dopamine and serotonin. It is also thought to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is thought to affect the release and reuptake of neurotransmitters, which may lead to changes in mood and behavior. In addition, this compound has been shown to have an insecticidal and herbicidal effect, as well as a potential therapeutic effect for certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity profile. The main limitation of using this compound in laboratory experiments is the lack of understanding of its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
The future directions for 4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to explore its potential use as an insecticide and herbicide. Other potential future directions include the development of new synthetic methods for the production of this compound and the development of new compounds based on this compound.
Propiedades
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-8-12(4-5-13(9)15)17-14-6-3-11(16)7-10(14)2/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCXCJLIFRGBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)
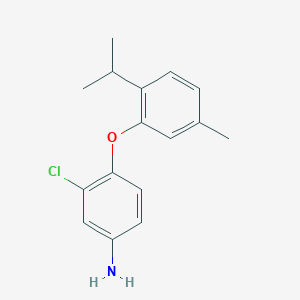

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)
![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)

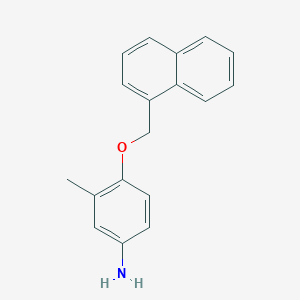
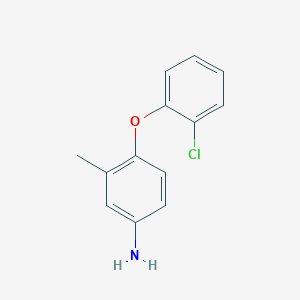

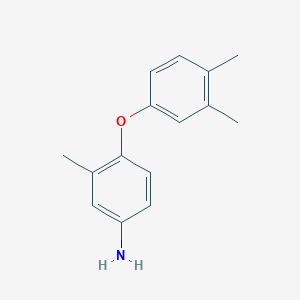


![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)